molecular formula C21H21N3O2 B041663 Glycyl-L-phenylalanine 2-naphthylamide CAS No. 21438-66-4

Glycyl-L-phenylalanine 2-naphthylamide

Cat. No.: B041663
CAS No.: 21438-66-4
M. Wt: 347.4 g/mol
InChI Key: YABDXPBHLDPMOA-IBGZPJMESA-N
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Biochemical Analysis

Biochemical Properties

Glycyl-L-phenylalanine 2-naphthylamide is commonly used to disturb lysosomes . It is supposedly cleaved by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes .

Cellular Effects

This compound has been shown to evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . Surprisingly, none of these effects require cathepsin C, nor are they accompanied by lysosomal membrane rupture .

Molecular Mechanism

The increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, which is stimulated by the increase in cytosolic pH . Intriguingly, this release of Ca2+ from the ER does not involve known ER Ca2+ channels, such as inositol 1,4,5-trisphosphate (IP3) or ryanodine receptors, nor does it arise from an inhibition of the ER Ca2+ pump SERCA .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over various periods of time in laboratory settings . The compound is internalized by receptor-mediated endocytosis and degraded in lysosomes, where the degradation products accumulate .

Metabolic Pathways

It is known that the compound is cleaved by the lysosomal enzyme cathepsin C .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it is cleaved by the lysosomal enzyme cathepsin C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-phenylalanine 2-naphthylamide can be synthesized by the formal condensation of the carboxy group of glycyl-L-phenylalanine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-phenylalanine 2-naphthylamide primarily undergoes hydrolysis reactions when cleaved by cathepsin C. This hydrolysis leads to the release of glycyl-L-phenylalanine and 2-naphthylamine .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by cathepsin C, typically under acidic conditions within lysosomes.

    Condensation: Involves coupling agents like DCC and NHS under mild conditions to form the amide bond.

Major Products:

    Hydrolysis: Glycyl-L-phenylalanine and 2-naphthylamine.

    Condensation: this compound.

Scientific Research Applications

Glycyl-L-phenylalanine 2-naphthylamide is extensively used in scientific research, particularly in the fields of cell biology and biochemistry . Its applications include:

Comparison with Similar Compounds

    Glycyl-L-phenylalanine: A dipeptide similar to glycyl-L-phenylalanine 2-naphthylamide but lacks the 2-naphthylamide group.

    2-Naphthylamine: An aromatic amine that forms part of the this compound structure.

Uniqueness: this compound is unique due to its dual role in lysosomal disruption and calcium signaling. Unlike glycyl-L-phenylalanine, which does not have lysosomotropic properties, this compound can perturb lysosomal membranes and evoke calcium signals .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABDXPBHLDPMOA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944021
Record name 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21438-66-4
Record name Glycyl-N-2-naphthalenyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21438-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylphenylalanine 2-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021438664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gly-Phe β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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